

# Comparative Analysis Guide: Benzylisopropyl Propionate Isomers

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## Compound of Interest

Compound Name: *Benzylisopropyl propionate*

CAS No.: 67785-77-7

Cat. No.: B1583299

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## Executive Summary & Nomenclature Clarification

In the field of fragrance and flavor analysis, the trivial name "**benzylisopropyl propionate**" often leads to structural ambiguity. Historically, this term refers to Dimethylbenzylcarbinyl propionate (DMBP), a branched ester used for its floral-fruity notes. However, strict chemical nomenclature suggests a positional isomer, p-Isopropylbenzyl propionate (Cuminy propionate).

This guide provides a definitive analytical framework to distinguish DMBP from its structural isomers (C<sub>13</sub>H<sub>18</sub>O<sub>2</sub>), specifically focusing on Benzyl hexanoate and Cuminy propionate. The protocols below prioritize Mass Spectrometry (MS) fragmentation patterns and Gas Chromatography (GC) retention indices as the primary validation systems.

## The Isomer Landscape (C<sub>13</sub>H<sub>18</sub>O<sub>2</sub>)

Common Name	IUPAC Name	Structure Type	Key Application
DMBP	1,1-Dimethyl-2-phenylethyl propanoate	Branched Alcohol Ester	Floral/Berry Fragrance
Benzyl Hexanoate	Benzyl hexanoate	Linear Acid Ester	Fruity/Plum Flavor
Cuminy Propionate	(4-Isopropylphenyl)methyl propanoate	Aromatic Substitution	Herbaceous/Spicy

## Analytical Challenges & Strategy

The core challenge lies in the similar volatility of these C<sub>13</sub> isomers and their shared "benzyl" fragment ions. A standard GC-MS run can easily misidentify these compounds if relying solely on library matching without manual spectral verification.

Critical Causality:

- DMBP possesses a quaternary carbon adjacent to the oxygen, favoring specific elimination reactions (McLafferty rearrangement type) that do not occur in primary esters like Benzyl hexanoate.
- Benzyl Hexanoate yields a dominant tropylium ion (m/z 91) due to the stability of the benzyl fragment.
- Cuminy Propionate stabilizes the charge on the substituted ring, shifting the base peak.

## Experimental Protocol: GC-MS Identification

This protocol establishes a self-validating system where retention time (RT) and specific ion ratios confirm identity.

### Method Parameters[1][2][3][4][5]

- Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).
- Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

- Oven Program: 60°C (1 min) → 20°C/min → 280°C (5 min).
- Inlet: Splitless, 250°C.
- MS Source: EI mode, 70 eV, 230°C.

## Diagnostic Fragmentation (Mass Spectrum)

The following table summarizes the unique spectral fingerprints required for positive identification.

Compound	Base Peak (m/z)	Diagnostic Ions (m/z)	Mechanistic Origin
DMBP	57	132, 91, 29	m/z 57: Propionyl cation [CH <sub>3</sub> CH <sub>2</sub> CO] <sup>+</sup> dominates due to steric strain releasing the acyl group. m/z 132: Elimination of propionic acid yields the alkene (2-methyl-1-phenylpropene).
Benzyl Hexanoate	91	92, 108, 206	m/z 91: Tropylium ion [C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> is the hallmark of primary benzyl esters. m/z 92: Rearrangement ion (McLafferty).
Cuminyl Propionate	133	105, 57, 206	m/z 133: p-Isopropylbenzyl cation. The isopropyl group on the ring stabilizes this fragment over the unsubstituted benzyl (91).

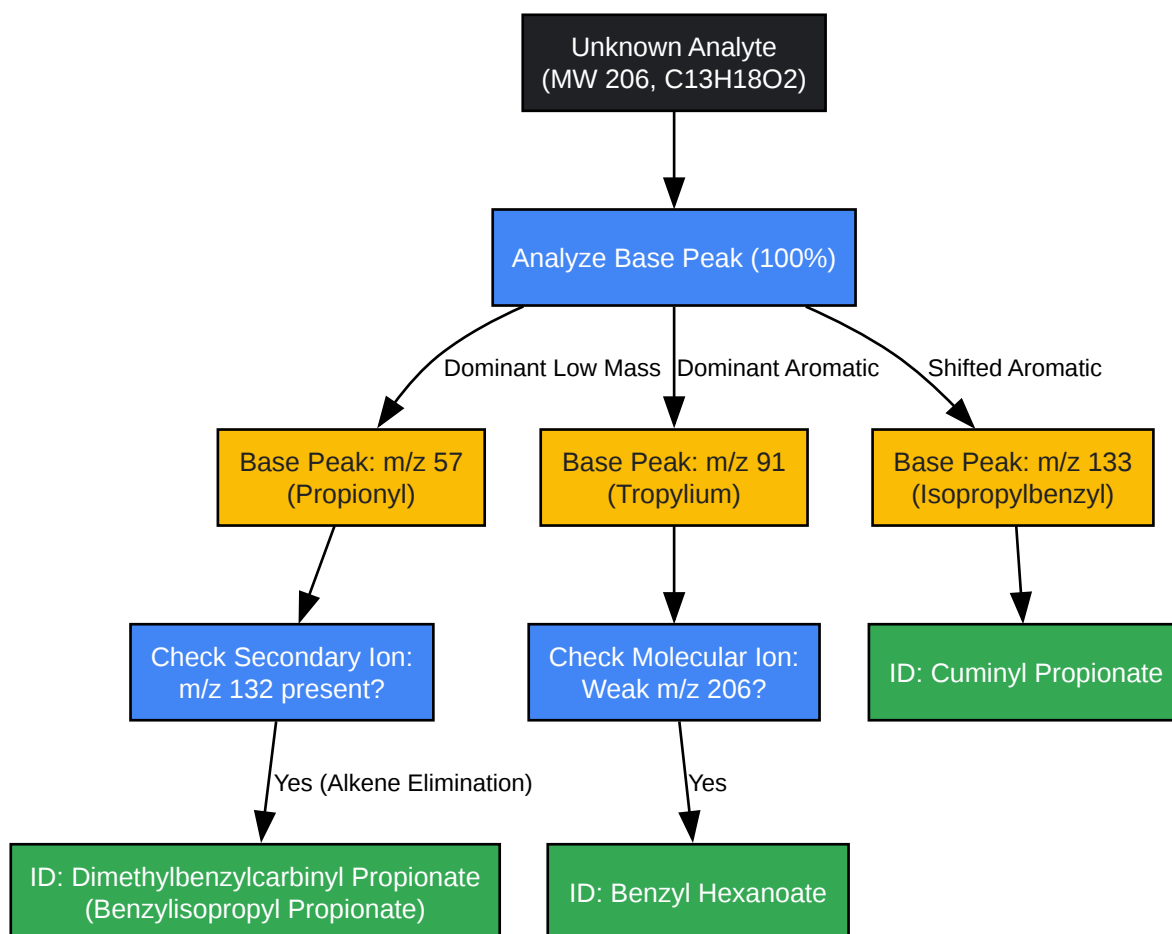
## Retention Index (RI) Mapping

Note: RI values are approximate for a DB-5 column and must be calibrated with an alkane standard (C<sub>8</sub>-C<sub>20</sub>).

- DMBP: RI ≈ 1420–1450 (Elutes earlier due to globular branched structure).
- Benzyl Hexanoate: RI ≈ 1549 (Elutes later due to linear fatty acid chain interaction).
- Cuminy Propionate: RI ≈ 1510–1530 (Intermediate polarity).

## Decision Logic Visualization

The following diagram illustrates the logical workflow for distinguishing these isomers using GC-MS data.



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Figure 1: Decision tree for the mass spectral identification of C<sub>13</sub>H<sub>18</sub>O<sub>2</sub> isomers.

## Performance & Stability Comparison

For formulation scientists, choosing between these isomers depends on stability and sensory profile.

Feature	DMBP (Branched)	Benzyl Hexanoate (Linear)
Hydrolytic Stability	High. The steric hindrance of the gem-dimethyl group protects the ester linkage from hydrolysis in aqueous/alcoholic media.	Moderate. Primary esters are more susceptible to acid/base hydrolysis, potentially releasing hexanoic acid (cheesy/fatty odor).
Odor Profile	Floral, fruity, berry-like, slightly woody.	Sweet, fruity, green, waxy, apricot/plum nuances.
Synthesis Yield	Lower.[1][2] Tertiary alcohols (or hindered secondary) are difficult to esterify directly; requires anhydride or acid chloride.	High. Direct esterification of benzyl alcohol is efficient.

Expert Insight: In acidic functional products (e.g., fabric softeners), DMBP is the superior choice due to its resistance to hydrolysis. Benzyl hexanoate may degrade, altering the fragrance profile towards rancid notes over time.

## References

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[\[Link\]\[1\]\[6\]](#)

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